molecular formula C17H24N2O3 B2505595 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 922001-63-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide

Cat. No. B2505595
CAS RN: 922001-63-6
M. Wt: 304.39
InChI Key: POBRAUNHGXRBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies A series of benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized, showcasing the versatility of incorporating the oxazepine moiety into complex molecules. These compounds exhibit potential for nonlinear optical (NLO) applications due to their calculated molecular structures and hyperpolarizability studies (Almansour et al., 2016). Additionally, the creation of a unique nonplanar oxazapolyheterocycle with strong blue emission in dichloromethane highlights the photophysical properties of these oxazepine derivatives (Petrovskii et al., 2017).

Pharmacological Potential Research into the antidepressant, anxiolytic, and anti-nociceptive effects of novel 2-substituted 1,4-benzodiazepine-2-ones, starting from Oxazepam, underscores the therapeutic potential of oxazepine derivatives. One compound, in particular, showed promising antidepressant effects in mice (Singh et al., 2010). This suggests that oxazepine-containing compounds could be explored for their potential in treating mood disorders and pain.

Radiopharmaceutical Exploration The development of radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease indicates the diagnostic potential of oxazepine derivatives. These compounds exhibit high affinity for β-amyloid aggregates and could serve as effective PET agents (Cui et al., 2012).

Chemical Reactivity and Applications Studies on the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, led to the synthesis of chiral derivatives with high yields and enantioselectivities. These findings open up avenues for the synthesis of enantiomerically pure compounds, which are valuable in medicinal chemistry (Munck et al., 2017).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-5-19-8-9-22-14-7-6-12(10-13(14)16(19)21)18-15(20)11-17(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBRAUNHGXRBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.